(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol
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Overview
Description
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a phenyl group and a dithia-azaspirodecane ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of a phenyl-substituted dithiane with an azaspirodecane derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane.
Scientific Research Applications
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
What sets (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112701-07-2 |
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Molecular Formula |
C14H17NOS2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(1-phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol |
InChI |
InChI=1S/C14H17NOS2/c16-10-12-9-14(17-7-4-8-18-14)13(15-12)11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2 |
InChI Key |
CMZGONWWLRNSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CC(N=C2C3=CC=CC=C3)CO)SC1 |
Origin of Product |
United States |
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